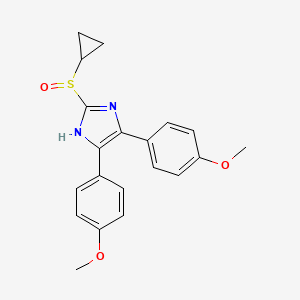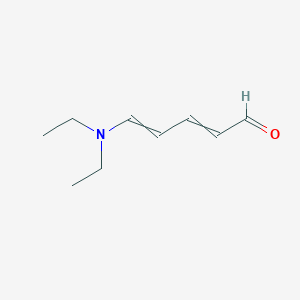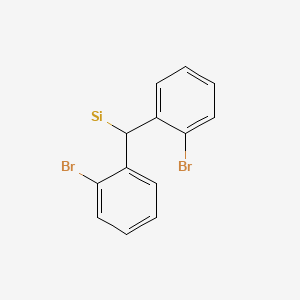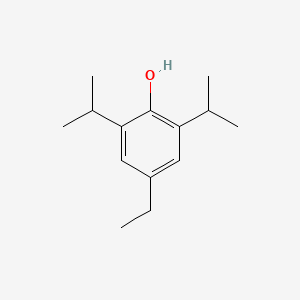
Phenol, 2,6-diisopropyl-4-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,6-diisopropyl-4-ethyl- is a substituted phenol compound known for its unique chemical properties and applications. This compound is characterized by the presence of two isopropyl groups and one ethyl group attached to the phenol ring, which significantly influences its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-diisopropyl-4-ethyl- typically involves the alkylation of phenol with isopropyl and ethyl groups. One common method includes reacting p-hydroxy benzoic acid with an alkylating agent in the presence of an aqueous mineral acid, followed by basification and subsequent washings . The resulting product is then decarboxylated in the presence of a high boiling solvent and sodium hydroxide as a catalyst at high temperature to yield the desired compound .
Industrial Production Methods
Industrial production of Phenol, 2,6-diisopropyl-4-ethyl- often involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other applications .
化学反应分析
Types of Reactions
Phenol, 2,6-diisopropyl-4-ethyl- undergoes various chemical reactions, including:
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
科学研究应用
Phenol, 2,6-diisopropyl-4-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Industry: Employed in the manufacture of various industrial products, including resins and polymers.
作用机制
The mechanism of action of Phenol, 2,6-diisopropyl-4-ethyl- involves its interaction with free radicals to form phenoxyl radicals, which contribute to its antioxidant properties . In medical applications, it acts on the GABA-A receptor, enhancing its activity and leading to sedative and hypnotic effects .
相似化合物的比较
Phenol, 2,6-diisopropyl-4-ethyl- can be compared with other similar compounds such as:
2,6-Diisopropylphenol:
2,4-Diisopropylphenol: An isomeric form of Propofol, known for its antioxidant properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic and in mouthwashes.
The uniqueness of Phenol, 2,6-diisopropyl-4-ethyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
74926-86-6 |
|---|---|
分子式 |
C14H22O |
分子量 |
206.32 g/mol |
IUPAC 名称 |
4-ethyl-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-6-11-7-12(9(2)3)14(15)13(8-11)10(4)5/h7-10,15H,6H2,1-5H3 |
InChI 键 |
YRCCZBQVHILNDN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C(=C1)C(C)C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

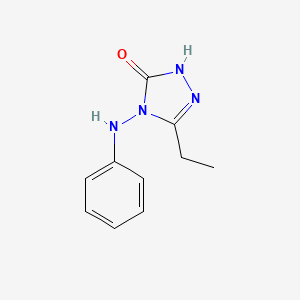

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
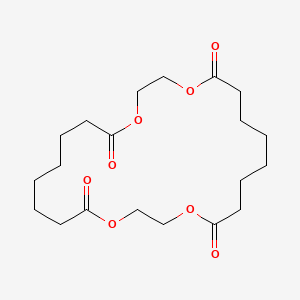
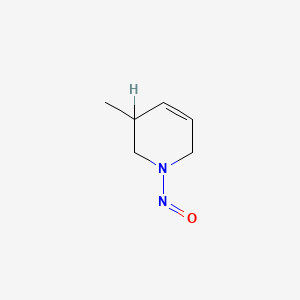
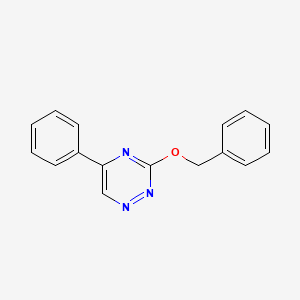
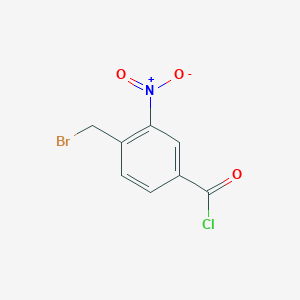
![Ethyl 3-[(butan-2-yl)amino]but-2-enoate](/img/structure/B14449914.png)

